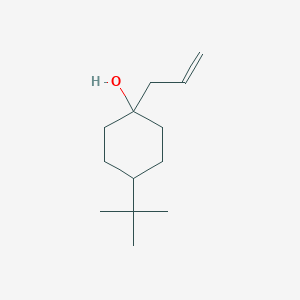
Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- is an organic compound with a complex structure It is a derivative of cyclohexanol, where the cyclohexane ring is substituted with a 1,1-dimethylethyl group and a 2-propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- typically involves the alkylation of cyclohexanol. One common method is the Friedel-Crafts alkylation, where cyclohexanol reacts with tert-butyl chloride and allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as zeolites or supported metal catalysts can enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The propenyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanoic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexanol derivatives.
Applications De Recherche Scientifique
Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, affecting their activity. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The molecular pathways involved include enzyme inhibition, receptor modulation, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: The parent compound, lacking the 1,1-dimethylethyl and 2-propenyl groups.
Cyclohexanone: An oxidized form of cyclohexanol.
Cyclohexane: The fully reduced form of cyclohexanol.
Uniqueness
Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- is unique due to the presence of both the 1,1-dimethylethyl and 2-propenyl groups. These groups confer distinct chemical properties, such as increased steric hindrance and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
25201-49-4 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
4-tert-butyl-1-prop-2-enylcyclohexan-1-ol |
InChI |
InChI=1S/C13H24O/c1-5-8-13(14)9-6-11(7-10-13)12(2,3)4/h5,11,14H,1,6-10H2,2-4H3 |
Clé InChI |
ANUINZAUYVLEJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)
![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)

![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)
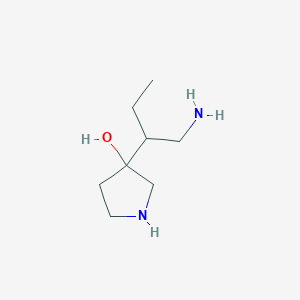

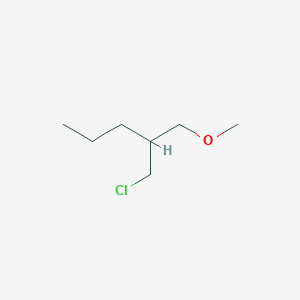
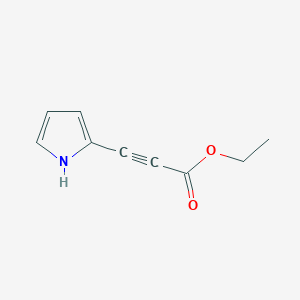

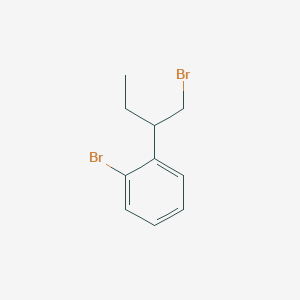
![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13183475.png)

